molecular formula C24H33N5O4 B11445194 5-Methyl-2-(propan-2-yl)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

5-Methyl-2-(propan-2-yl)cyclohexyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11445194
M. Wt: 455.5 g/mol
InChI Key: KRPKSALHTIZSKG-UHFFFAOYSA-N
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Description

5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexyl group, a dimethoxyphenyl group, and a tetrazolopyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of the cyclohexyl and dimethoxyphenyl intermediates, followed by the formation of the tetrazolopyrimidine core. The final step involves the esterification of the carboxylate group to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 7-(2,5-DIMETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE include:

    5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL 2-AMINOBENZOATE: This compound has a similar cyclohexyl structure but differs in the functional groups attached.

    5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL ACETATE: This compound features an acetate group instead of the tetrazolopyrimidine moiety.

    5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL METHANAMINE: This compound has an amine group, making it structurally similar but functionally different.

Properties

Molecular Formula

C24H33N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H33N5O4/c1-13(2)17-9-7-14(3)11-20(17)33-23(30)21-15(4)25-24-26-27-28-29(24)22(21)18-12-16(31-5)8-10-19(18)32-6/h8,10,12-14,17,20,22H,7,9,11H2,1-6H3,(H,25,26,28)

InChI Key

KRPKSALHTIZSKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2=C(NC3=NN=NN3C2C4=C(C=CC(=C4)OC)OC)C)C(C)C

Origin of Product

United States

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